molecular formula C13H25N B026437 1-(3-Cyclopentylpropyl)piperidine CAS No. 100539-07-9

1-(3-Cyclopentylpropyl)piperidine

Cat. No.: B026437
CAS No.: 100539-07-9
M. Wt: 195.34 g/mol
InChI Key: MWKGPKUQBKGGGI-UHFFFAOYSA-N
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Description

1-(3-Cyclopentylpropyl)piperidine is a piperidine derivative characterized by a cyclopentylpropyl substituent attached to the nitrogen atom of the piperidine ring. Piperidine derivatives are often explored for their pharmacological properties, including enzyme inhibition (e.g., Topoisomerase I (Top1) ) and receptor binding (e.g., sigma (σ) receptors ). The cyclopentylpropyl group introduces steric bulk and hydrophobicity, which may influence bioavailability and target engagement.

Properties

CAS No.

100539-07-9

Molecular Formula

C13H25N

Molecular Weight

195.34 g/mol

IUPAC Name

1-(3-cyclopentylpropyl)piperidine

InChI

InChI=1S/C13H25N/c1-4-10-14(11-5-1)12-6-9-13-7-2-3-8-13/h13H,1-12H2

InChI Key

MWKGPKUQBKGGGI-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCCC2CCCC2

Canonical SMILES

C1CCN(CC1)CCCC2CCCC2

Synonyms

Piperidine, 1-(3-cyclopentylpropyl)- (6CI)

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Piperidine Derivatives

Compound Name Substituent Structure Biological Activity/Application Key Findings
1-(3-Cyclopentylpropyl)piperidine Cyclopentylpropyl Not explicitly reported Hypothesized to modulate enzyme/receptor activity due to bulky substituent
1-(3-Chloropropyl)piperidine (Compound 22, ) Chloropropyl Top1 inhibitor (+++ activity) Alkylation of piperidine enhances Top1 inhibition compared to pyrrolidine
1-(3-Phenylbutyl)piperidine (e.g., RC-33, ) Phenylbutyl σ1 Receptor ligand Substituent orientation affects binding to helices α4/α5; salt bridge with Glu172
3-[1-(p-Chlorophenyl)-1-ethoxyethyl]piperidine () p-Chlorophenyl-ethoxyethyl Antimicrobial/antitumor (low abundance) Detected in Streptomyces extracts; minimal concentration (0.30%)
1-(1-Phenylcyclohexyl)piperidine (PHP, ) Phenylcyclohexyl Hallucinogenic/NMDA antagonist Controlled substance (Schedule II); synthesized from cyclohexanone/piperidine
3-[3-Hydroxyphenyl]-N-(1-propyl)piperidine (3-PPP, ) Hydroxyphenyl-propyl σ Receptor agonist High-affinity binding to σ receptors; distinct from PCP receptor activity

Pharmacological and Binding Profile Comparisons

Topoisomerase I Inhibition

  • 1-(3-Chloropropyl)piperidine (Compound 22) exhibits +++ Top1 inhibition, outperforming pyrrolidine analogs (Compound 23, ++ activity) due to piperidine’s electron-donating effects .
  • 1-(3-Cyclopentylpropyl)piperidine ’s cyclopentyl group may enhance hydrophobic interactions with Top1’s DNA-binding domain, though direct evidence is lacking.

Receptor Binding and Selectivity

  • 1-(3-Phenylbutyl)piperidine derivatives show σ1 receptor affinity. Substituent size/orientation (e.g., hydrophobic groups) determines binding to helices α4/α5 .
  • 1-(1-Phenylcyclohexyl)piperidine (PHP) acts as an NMDA antagonist, mimicking ketamine’s dissociative effects via non-competitive NMDA receptor blockade .

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